
5,6-Dimethylpyrazin-2-amine
Overview
Description
5,6-Dimethylpyrazin-2-amine is a heterocyclic organic compound with the molecular formula C6H9N3 and a molecular weight of 123.16 g/mol . It is characterized by a pyrazine ring substituted with two methyl groups at positions 5 and 6, and an amino group at position 2. This compound is known for its light yellow to yellow powder or crystalline form .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethylpyrazin-2-amine typically involves the reaction of 2,3-diaminopyrazine with acetone under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to yield the desired product. Another method involves the reaction of 2-chloropyrazine with dimethylamine in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethylpyrazin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert it to the corresponding dihydropyrazine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Pyrazine N-oxides.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted pyrazines depending on the reagents used.
Scientific Research Applications
5,6-Dimethylpyrazin-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,6-Dimethylpyrazin-2-amine involves its interaction with various molecular targets. The amino group and the pyrazine ring can participate in hydrogen bonding and π-π interactions, respectively, which can influence its binding to enzymes and receptors. The methyl groups at positions 5 and 6 can affect the electronic distribution and steric hindrance, further modulating its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylpyrazine: Similar structure but lacks the amino group.
2-Aminopyrazine: Similar structure but lacks the methyl groups.
5-Methylpyrazin-2-amine: Similar structure but has only one methyl group.
Uniqueness
5,6-Dimethylpyrazin-2-amine is unique due to the presence of both the amino group and two methyl groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various chemical reactions and applications .
Biological Activity
5,6-Dimethylpyrazin-2-amine is a heterocyclic compound that has garnered attention in various fields, particularly in medicinal chemistry, due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a pyrazine ring with two methyl groups at the 5 and 6 positions. Its molecular formula is . The presence of amine and methyl functional groups contributes to its reactivity and biological interactions.
The biological activity of this compound is primarily mediated through its interaction with various biomolecules. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play crucial roles in metabolic pathways, potentially affecting cellular processes and signaling pathways.
- Receptor Binding : It interacts with various receptors, leading to alterations in gene expression and cellular metabolism.
- Antioxidant Activity : Similar compounds have demonstrated antioxidative properties by reducing oxidative stress in cells .
Pharmacokinetics
Pharmacokinetic studies indicate that this compound exhibits high gastrointestinal absorption and can cross the blood-brain barrier (BBB), which is essential for its potential therapeutic effects in neurological conditions.
Biological Activities
The compound exhibits a range of biological activities:
- Antimicrobial Properties : It has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
- Antitumor Activity : Research indicates that it may possess anticancer properties by inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : The compound has been linked to reduced inflammation markers in experimental models .
Case Studies
Several studies have highlighted the biological effects of this compound:
- Anticancer Research : A study demonstrated that treatment with this compound resulted in significant reductions in tumor size in murine models of cancer. The mechanism was attributed to the inhibition of specific oncogenic pathways.
- Neuroprotective Effects : In a model of neurodegeneration, administration of the compound improved cognitive function and reduced neuronal death, indicating its potential as a neuroprotective agent .
- Antimicrobial Efficacy : In vitro tests showed that this compound effectively inhibited the growth of several pathogenic bacteria, including strains resistant to conventional antibiotics .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5,6-Dimethylpyrazin-2-amine, and how can low yields be addressed?
The compound is synthesized via condensation of precursors in methanol/water with NaOH and NaOAc, yielding 17% . To improve efficiency, consider:
- Testing polar aprotic solvents (e.g., DMF) under reflux (as used in analogous pyrazine syntheses ).
- Exploring catalysts like Pd/C or Cu(I) salts to enhance cyclization efficiency.
- Monitoring reaction progress via TLC or HPLC to identify bottlenecks.
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Key methods include:
- ¹H NMR : Compare signals to reported data (e.g., δ 2.25 ppm for methyl groups ).
- Elemental Analysis : Validate empirical formula (C₆H₉N₃) .
- X-ray Crystallography : Resolve ambiguities in regiochemistry, as demonstrated for related pyrimidines .
Q. How should 5,6-Dimethylpyimethylpyrazin-2-amine be stored to ensure stability?
Store in airtight containers under inert gas (N₂/Ar), away from light and moisture, at 2–8°C . Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways.
Advanced Research Questions
Q. What mechanistic insights govern the regioselectivity of this compound synthesis?
Use isotopic labeling (e.g., ¹⁵N or ¹³C) to track intermediate formation. Compare kinetic profiles under varying conditions (e.g., solvent polarity, temperature) to identify rate-determining steps. Reference similar studies on triazolopiperazines, where ring closure is influenced by steric and electronic factors .
Q. How can computational methods predict the biological activity of this compound?
Perform molecular docking against target enzymes (e.g., DPP-IV ) using software like AutoDock Vina. Validate predictions with in vitro assays (IC₅₀ measurements). QSAR models can correlate structural features (e.g., methyl group positions) with activity, leveraging data from pyrazine derivatives .
Q. What strategies resolve contradictions in reported spectral data for this compound derivatives?
- Cross-validate using 2D NMR (COSY, HSQC) to assign overlapping signals.
- Compare experimental results with DFT-simulated spectra (e.g., Gaussian software) .
- Re-synthesize disputed compounds under standardized conditions to isolate variables .
Q. How can this compound serve as a building block for bioactive heterocycles?
- Functionalization : Introduce halogens at the pyrazine ring via electrophilic substitution (e.g., Br₂/FeCl₃), as seen in brominated pyrazine analogs .
- Cross-coupling : Use Suzuki-Miyaura reactions to attach aryl/heteroaryl groups, enhancing pharmacological potential .
Q. Methodological Recommendations
- For bioactivity screening : Prioritize enzyme inhibition assays (e.g., DPP-IV ) followed by cell-based toxicity studies (IC₅₀ in HepG2 or HEK293 cells).
- For synthetic optimization : Employ DoE (Design of Experiments) to systematically vary temperature, solvent, and catalyst ratios.
- For computational studies : Validate docking poses with molecular dynamics simulations (e.g., GROMACS) to assess binding stability.
Properties
IUPAC Name |
5,6-dimethylpyrazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-4-5(2)9-6(7)3-8-4/h3H,1-2H3,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPCVJQUFYRJES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N=C1C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00278727 | |
Record name | 5,6-dimethylpyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00278727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6294-70-8 | |
Record name | 5,6-Dimethyl-2-pyrazinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6294-70-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 9622 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006294708 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6294-70-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9622 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,6-dimethylpyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00278727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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